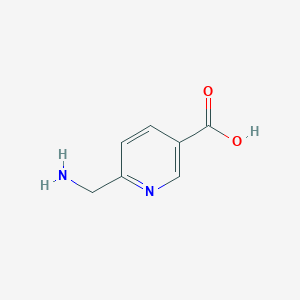

6-(Aminomethyl)nicotinic acid

Übersicht

Beschreibung

6-(Aminomethyl)nicotinic acid, also known as AMNA, is a derivative of nicotinic acid . It has gained significant attention over the years due to its potential applications in various fields of research and industry.

Synthesis Analysis

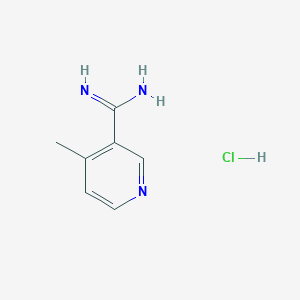

The synthesis of 6-(Aminomethyl)nicotinic acid involves several steps. One method involves the reaction of 6-cyanopyridine-3-carboxylic acid with palladium on activated carbon and hydrogen in methanol . Another method involves the reaction of 6-Cyanonicotinic acid with 10% palladium hydroxide on charcoal in methanol .Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)nicotinic acid is C7H8N2O2 . The InChI Code is 1S/C7H8N2O2/c8-3-6-2-1-5 (4-9-6)7 (10)11/h1-2,4H,3,8H2, (H,10,11) .Chemical Reactions Analysis

Amines, including 6-(Aminomethyl)nicotinic acid, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis

6-(Aminomethyl)nicotinic acid is a yellow to brown solid . It has a molecular weight of 152.15 and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

-

Industrial Applications of Nicotinic Acid

- Field : Industrial Chemistry

- Application : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .

- Methods : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A new technology for the industrial production of nicotinic acid is being developed to meet the needs of green chemistry .

- Results : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

-

Pharmaceutical Applications of Nicotinic Acid Derivatives

- Field : Pharmaceutical Chemistry

- Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .

- Methods : Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

- Results : A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy which gave excellent results, enabling its use within this class of drugs .

- “6-(Aminomethyl)nicotinic acid” is a chemical compound with the CAS Number: 76196-67-3 . It is a yellow to brown solid with a molecular weight of 225.07 . It is stored at temperatures between 2-8°C .

- It’s important to note that the safety information for this compound includes hazard statements H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .

- “6-(Aminomethyl)nicotinic acid” is a chemical compound with the CAS Number: 76196-67-3 . It is a yellow to brown solid with a molecular weight of 225.07 . It is stored at temperatures between 2-8°C .

- It’s important to note that the safety information for this compound includes hazard statements H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVJAULLCCGPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650621 | |

| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)nicotinic acid | |

CAS RN |

76196-67-3 | |

| Record name | 6-(Aminomethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminomethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

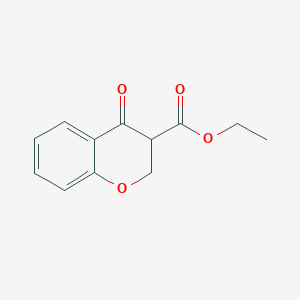

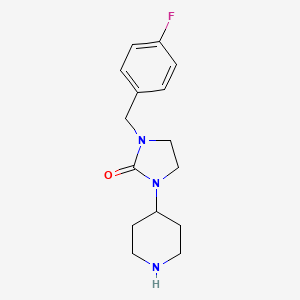

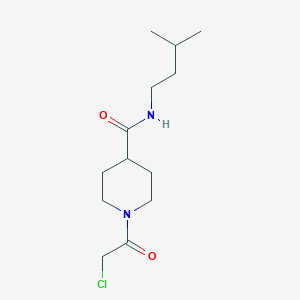

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)

![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)